Cas no 306934-77-0 (1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone)

1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone structure
306934-77-0 structure
Product Name:1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone
CAS No:306934-77-0
MF:C15H12ClFO2
MW:278.705986976624
CID:300061
PubChem ID:2773632
Update Time:2025-04-19

1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)ethanone
    • 1-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-1-ETHANONE
    • Ethanone,1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-
    • 1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-1-ethanone
    • 1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)ethan-1-one
    • 1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)ethanone
    • 1-[4-[(2-chloro-6-fluorobenzyl)oxy]phenyl]-1-ethanone
    • 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone
    • 1-acetyl-4-[(2-chloro-6-fluorophenyl)methoxy]benzene
    • 4'-(2-chloro-6-fluorobenzyloxy)acetophenone
    • SBB012910
    • DTXSID50378605
    • FT-0680135
    • 306934-77-0
    • AKOS005069751
    • 1-Ethanone, 1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-
    • 1R-0190
    • 1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone
    • 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}ethan-1-one
    • Maybridge1_000450
    • DNORLLXKDXLDLS-UHFFFAOYSA-N
    • CS-0313594
    • MFCD02179827
    • HMS542M10
    • AB01333579-02
    • NCGC00340160-01
    • STK688597
    • 1-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)ethan-1-one
    • 1-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}ETHAN-1-ONE
    • 1-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]ethan-1-one
    • 1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone
    • MDL: MFCD02179827
    • Inchi: 1S/C15H12ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8H,9H2,1H3
    • InChI Key: DNORLLXKDXLDLS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC(C(C)=O)=CC=1)F

Computed Properties

  • Exact Mass: 278.05106
  • Monoisotopic Mass: 278.0509855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 91-93°
  • PSA: 26.3

1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone Security Information

  • HazardClass:IRRITANT

1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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